N-Hydroxythiourea

Description

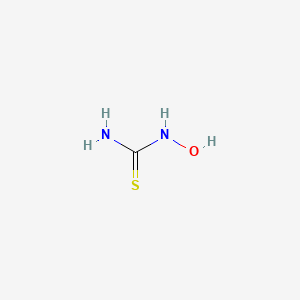

Structure

2D Structure

3D Structure

Properties

CAS No. |

42008-54-8 |

|---|---|

Molecular Formula |

CH4N2OS |

Molecular Weight |

92.12 g/mol |

IUPAC Name |

hydroxythiourea |

InChI |

InChI=1S/CH4N2OS/c2-1(5)3-4/h4H,(H3,2,3,5) |

InChI Key |

QFUVRXBMUCPEMV-UHFFFAOYSA-N |

SMILES |

C(=S)(N)NO |

Canonical SMILES |

C(=S)(N)NO |

Other CAS No. |

42008-54-8 |

Synonyms |

N-hydroxythiourea |

Origin of Product |

United States |

Synthetic Methodologies for N Hydroxythiourea and Its Derivatives

Classical Approaches to N-Hydroxythiourea Synthesis

Traditional methods for synthesizing this compound often involve multi-step procedures that rely on well-established reactions. These approaches are foundational in the chemical literature for this compound class.

Conversion of Amines to Isothiocyanates Followed by Reaction with Hydroxylamine (B1172632)

A common and well-documented route to this compound involves a two-step sequence. The first step is the conversion of a primary amine into its corresponding isothiocyanate. These isothiocyanates are versatile intermediates in organic synthesis. researchgate.net The subsequent step involves the treatment of the synthesized isothiocyanate with hydroxylamine to yield the final this compound product. nih.gov

One specific example of this method is the synthesis starting from 2,4-dimethoxybenzylamine. nih.govsigmaaldrich.com This amine is first converted into 2,4-dimethoxybenzyl isothiocyanate. This intermediate is then reacted with hydroxylamine. nih.govsigmaaldrich.com In this particular synthesis, the 2,4-dimethoxybenzyl (DMB) group serves as a protecting group, which is subsequently removed using trifluoroacetic acid to yield the parent this compound. nih.govsigmaaldrich.com Substances capable of reacting with hydroxylamine in an aqueous solution, such as phenylisocyanate and n-butylisothiocyanate, can also be used to form hydroxythiourea derivatives in situ. google.com

Utilization of Thiocarbonyl Diimidazole in Synthetic Pathways

The conversion of amines to isothiocyanates can be accomplished using various thiocarbonyl transfer agents. researchgate.net Among these, thiocarbonyl diimidazole is a notable reagent. In the synthesis of this compound from 2,4-dimethoxybenzylamine, thiocarbonyl diimidazole is specifically employed to facilitate the transformation of the amine into its isothiocyanate intermediate. nih.govsigmaaldrich.com Thiocarbonyl diimidazole is derived from thiophosgene (B130339) and is also used in the synthesis of N,N-disubstituted thiocarbamates. researchgate.net

The reaction proceeds by treating the amine with thiocarbonyl diimidazole, leading to the formation of the desired isothiocyanate, which is then reacted further with hydroxylamine to complete the synthesis. nih.govsigmaaldrich.com

Reactions Involving Benzothiazole (B30560) Intermediates

Benzothiazole derivatives serve as important precursors in the synthesis of various biologically active molecules, including thiourea (B124793) derivatives. nih.gov A synthetic strategy can involve using a substituted 2-aminobenzothiazole (B30445) (2ABT) as a starting scaffold. mdpi.com

For instance, N-(5-methyl-BT-2-yl)thiourea can be obtained from the reaction of 5-methyl-2-aminobenzothiazole with ammonium (B1175870) thiocyanate (B1210189). mdpi.com Similarly, reacting 4- or 6-substituted 2-aminobenzothiazoles with phenylisothiocyanate in refluxing ethanol (B145695) yields N-(4/6-substituted-BT-2-yl)-N′-(phenyl)thioureas. mdpi.com These benzothiazole-thiourea compounds can then serve as intermediates for further chemical transformations. mdpi.com This approach allows for the introduction of the thiourea moiety onto a pre-existing heterocyclic core, providing a pathway to complex derivatives.

Advanced and Novel Synthetic Strategies for this compound Derivatives

More recent synthetic methodologies focus on improving efficiency, yield, and substrate scope, often by employing more advanced reagents that act as stable equivalents of reactive intermediates.

Preparation from 1-(Thiocarbamoyl)benzotriazoles with Hydroxylamines

A highly efficient method for preparing N-hydroxythioureas involves the use of 1-(thiocarbamoyl)benzotriazoles. researchgate.net These reagents function as safe and easy-to-handle equivalents of isothiocyanates, which can be difficult to store and handle directly. researchgate.netrsc.org The synthesis involves reacting 1-(alkyl- or arylthiocarbamoyl)benzotriazoles with hydroxylamines in methylene (B1212753) chloride at room temperature. researchgate.net

This method is notable for its high yields, which range from 71% to 99%, and its broad applicability for creating diversely substituted N-hydroxythioureas. researchgate.net The 1-(thiocarbamoyl)benzotriazole precursors are themselves prepared in high yields (90-98%) from the reaction of bis(benzotriazolyl)methanethione with various primary amines. researchgate.net

| Reactant 1 | Reactant 2 | Product Class | Reported Yields | Reference |

|---|---|---|---|---|

| 1-(Alkyl- or Arylthiocarbamoyl)benzotriazoles | Hydroxylamines | N-Hydroxythioureas | 71-99% | researchgate.net |

Development of N-Acyl Thiourea Derivatives via Condensation Reactions

N-acyl thioureas are an important class of thiourea derivatives. A frequently used synthetic route to obtain these compounds involves the condensation of an acid chloride with a thiocyanate salt, such as ammonium thiocyanate. mdpi.commdpi.com This reaction, typically conducted in a solvent like anhydrous acetone, generates a reactive acyl isothiocyanate intermediate in situ. mdpi.comresearchgate.net This intermediate subsequently reacts with a nucleophile, such as a heterocyclic amine, via nucleophilic addition to form the final N-acyl thiourea derivative. mdpi.comresearchgate.net

To improve the efficiency of this process, particularly the generation of the acyl isothiocyanate, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be employed, which has been shown to significantly increase reaction yields. mdpi.com Another approach involves the direct condensation of fatty acid acyl chlorides with thiourea to prepare derivatives like 1,3-didodecanoyl thiourea. tubitak.gov.tr

| Step | Reactants | Intermediate/Product | Reaction Type | Reference |

|---|---|---|---|---|

| 1 | Acid Chloride, Ammonium Thiocyanate | Acyl Isothiocyanate (in situ) | Condensation | mdpi.commdpi.com |

| 2 | Acyl Isothiocyanate, Amine/Hydroxylamine | N-Acyl Thiourea Derivative | Nucleophilic Addition | mdpi.comresearchgate.net |

Stereoselective Transformations in Derivative Synthesis

The synthesis of chiral derivatives of this compound often involves stereoselective transformations to control the spatial arrangement of atoms. A key strategy is the use of chiral starting materials, such as monoterpenes, which are readily available natural products. researchgate.net For instance, γ-hydroxythioureas have been synthesized from 1,3-amino alcohols derived from monoterpene-based β-amino acids and aryl isothiocyanates. researchgate.net These reactions can then be followed by a base-catalyzed ring closure to form monoterpene-fused 2-imino-1,3-oxazines. researchgate.net

Another approach involves the conjugate addition of amines to chiral substrates. For example, the Michael addition of dibenzylamine (B1670424) to (+)-tert-butyl perillate, derived from (S)-(-)-perillaldehyde, produces diastereomeric β-amino esters. researchgate.net These can be separated and transformed into the corresponding β-amino acids, which serve as building blocks for more complex chiral molecules. researchgate.net The stereoselectivity of such conjugate additions can be high, especially when a chiral amine is used. researchgate.net

Furthermore, enantioselective synthesis of related chiral hydroxyureas has been achieved through a tandem nucleophilic addition-intramolecular cyclization of chiral nitrones, where a mannose-based chiral auxiliary controls the diastereoselectivity. capes.gov.br Bifunctional thiourea organocatalysts have also been employed in the asymmetric Petasis reaction to synthesize optically active N-aryl amino acid derivatives, showcasing the versatility of thiourea-based catalysts in promoting stereoselective C-C bond formation. uevora.ptnih.gov The introduction of an additional Lewis basic site, such as an ether moiety, into the catalyst's structure can enhance its efficiency. uevora.pt

Table 1: Examples of Stereoselective Transformations in Derivative Synthesis

| Starting Material | Reagent(s) | Product Type | Key Feature |

|---|---|---|---|

| Monoterpene-based 1,3-amino alcohols | Aryl isothiocyanates | γ-Hydroxythioureas | Use of natural chiral pool. researchgate.net |

| (+)-tert-butyl perillate | Dibenzylamine | Diastereomeric β-amino esters | Michael addition to chiral substrate. researchgate.net |

| Chiral nitrones | Nucleophiles | Chiral hydroxyureas | Auxiliary-controlled diastereoselectivity. capes.gov.br |

| N-aryl-α-imino acids | Vinyl boronates, hydroxy-thiourea catalyst | Optically active N-aryl amino acids | Asymmetric organocatalysis. uevora.ptnih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. This involves the use of catalysts, safer solvents, and optimizing reaction efficiency to minimize waste and energy consumption. tudelft.nlacs.org

Catalytic Approaches in Thiourea Derivative Formation

Catalysis is a cornerstone of green chemistry, favoring catalytic reagents over stoichiometric ones. tudelft.nl In the context of thiourea derivative synthesis, various catalytic systems have been developed. For example, the synthesis of N-sulfonylcyclothioureas has been achieved in water using silica (B1680970) as a catalyst, offering an efficient and green method. mdpi.com

Bifunctional catalysts, which possess both an acidic and a basic moiety, are particularly effective. Chiral thiourea derivatives themselves can act as organocatalysts. mdpi.com For instance, bifunctional aminothioureas have been used for asymmetric 1,2- and 1,4-addition reactions. mdpi.com These catalysts activate both the nucleophile and the electrophile, leading to high catalytic activity and stereoselectivity. mdpi.com Similarly, novel hydroxy-thiourea catalysts have been developed for the asymmetric Petasis reaction. nih.gov

The development of second-generation Grubbs' catalysts has also impacted the synthesis of related heterocyclic compounds, offering more reactive and efficient options for reactions like cross-metathesis. nobelprize.org Furthermore, gold(I) catalysis has been shown to be effective for the synthesis of N-protected pyrroles under simple, open-flask conditions with low catalyst loading. organic-chemistry.org

Solvent Selection and Reaction Efficiency Optimization

Reaction efficiency optimization involves maximizing the conversion of reactants to the desired product while minimizing energy consumption and waste. chemical.ai This can be achieved by carefully controlling reaction parameters such as temperature, reaction time, and reactant concentrations. researchgate.netkuleuven.be For instance, a method for preparing N-hydroxythioureas involves the reaction of 1-(thiocarbamoyl)benzotriazoles with hydroxylamines in dichloromethane (B109758) at room temperature, resulting in excellent yields and relatively short reaction times. researchgate.net The use of computational tools can aid in the systematic optimization of reaction conditions, reducing the need for extensive trial-and-error experimentation. chemical.ai The efficiency of a reaction can be evaluated using metrics like atom economy and reaction mass efficiency (RME). acs.orgnih.gov

Table 2: Green Chemistry Approaches in this compound Synthesis

| Green Principle | Approach | Example | Reference |

|---|---|---|---|

| Catalysis | Use of heterogeneous catalyst | Silica-catalyzed synthesis of N-sulfonylcyclothioureas in water. | mdpi.com |

| Catalysis | Bifunctional organocatalysis | Asymmetric additions using aminothiourea catalysts. | mdpi.com |

| Safer Solvents | Use of water | Silica-catalyzed synthesis of N-sulfonylcyclothioureas. | mdpi.com |

| Safer Solvents | Bio-based solvents | Use of 2-methyltetrahydrofuran (B130290) (2-MeTHF). | nih.gov |

| Efficiency | Optimized reaction conditions | High-yield synthesis from 1-(thiocarbamoyl)benzotriazoles. | researchgate.net |

| Efficiency | Use of co-solvents | Ethanol-water systems in biomass liquefaction. | mdpi.com |

Molecular Structure, Tautomerism, and Conformational Analysis

Theoretical Investigations of N-Hydroxythiourea Molecular Structure

Quantum chemical calculations serve as powerful tools for predicting and understanding molecular properties at the atomic level, providing insights that are often difficult to obtain through experimental means alone. researchgate.net

Theoretical studies, employing methods such as Density Functional Theory (DFT) with the B3LYP functional and ab initio molecular orbital methods like CBS-QB3, have been used to optimize the geometries of this compound's tautomers and rotamers. researchgate.net These calculations determine key geometric parameters, including bond lengths and bond angles, by finding the lowest energy arrangement of atoms on the potential energy surface. d-nb.inforesearchgate.net The results from these computational models provide a detailed picture of the molecule's three-dimensional structure.

Below is a representative table of calculated geometric parameters for the most stable amidic conformer of this compound, derived from quantum chemical computations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=S | ~1.68 Å |

| C-N (amino) | ~1.35 Å | |

| C-N (hydroxy) | ~1.40 Å | |

| N-O | ~1.41 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | S=C-N (amino) | ~124° |

| S=C-N (hydroxy) | ~118° | |

| N-C-N | ~118° | |

| C-N-O | ~115° | |

| N-O-H | ~105° |

Note: These values are illustrative and derived from typical quantum chemical calculation results for similar structures. Actual values may vary slightly depending on the level of theory and basis set used.

Thermochemical parameters, such as Gibbs free energies, calculated for the tautomerization reaction confirm the dominance of the amidic form. d-nb.inforesearchgate.net

| Tautomer Comparison | Relative Gibbs Free Energy (ΔG) | Conclusion |

| Amidic vs. Iminolic | Amidic form is lower in energy | The amidic tautomer is the thermodynamically favored form. |

Beyond tautomerism, this compound exhibits conformational isomerism due to the rotation around its single bonds, primarily the C-N and N-O bonds. researchgate.net These rotations give rise to different spatial arrangements known as conformers or rotamers, each with a distinct energy level. Theoretical studies investigate these conformational preferences by mapping the potential energy surface. For this compound, similar to its analogue N-Hydroxyurea, conformers are often described by stereodescriptors like Z (cis) and E (trans) to denote the relative orientation of the functional groups. researchgate.net For example, the orientation of the hydroxyl (-OH) group relative to the thiocarbonyl (C=S) group can define different stable conformers. Computational analyses indicate that the most stable conformers are often stabilized by intramolecular hydrogen bonding.

Analysis of Amidic vs. Iminolic Tautomer Stability

Vibrational Spectroscopic Analysis for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds. mgcub.ac.innanografi.comresearchgate.net It is a primary method for experimental structural characterization and is often used in conjunction with theoretical calculations to assign specific vibrations to observed spectral bands. thermofisher.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. tuwien.atspectroscopyonline.com The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups. nih.gov For this compound, the FTIR spectrum is expected to display characteristic bands for its N-H, O-H, C-N, N-O, and C=S bonds. While detailed experimental spectra for this compound are not widely published, the expected vibrational modes and their approximate regions can be predicted based on data from similar compounds and general spectroscopic rules.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| O-H Stretch | -OH | 3200 - 3400 (broad) |

| N-H Stretch (asymmetric) | -NH₂ | ~3400 |

| N-H Stretch (symmetric) | -NH₂ | ~3300 |

| N-H Bend | -NH₂ | 1600 - 1650 |

| C=S Stretch (Thioamide I) | C=S | 1200 - 1400 |

| C-N Stretch (Thioamide II) | C-N / N-H bend | 1000 - 1200 |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light (from a laser). tuwien.ats-a-s.org It is particularly sensitive to symmetric vibrations and non-polar bonds, which may be weak or absent in FTIR spectra. mgcub.ac.in The Raman spectrum of this compound would provide additional structural information, especially from the C=S and C-N vibrations in the "fingerprint" region (below 1500 cm⁻¹). researchgate.net The C=S stretching vibration, in particular, often gives a strong Raman signal. Like with FTIR, specific published Raman data for this compound is scarce, but the expected active modes can be tabulated.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch | -NH₂ | 3300 - 3400 |

| C-H Vibrations (if present) | C-H | 2800 - 3000 |

| C=S Stretch | C=S | ~1200 (often strong) |

| C-N Stretch | C-N | 1000 - 1200 |

| Skeletal Bends/Deformations | C-N, N-C=S | 400 - 800 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique utilized for the structural elucidation of chemical compounds. emerypharma.com In the case of this compound, NMR studies, particularly ¹H and ¹³C NMR, provide critical information regarding its molecular structure, and can also offer insights into dynamic processes such as tautomerism and conformational changes. researchgate.netmdpi.com

Detailed Research Findings

NMR spectra of this compound and its derivatives are typically recorded in deuterated solvents, such as DMSO-d₆. mdpi.com The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS). mdpi.com

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The protons attached to nitrogen and oxygen atoms (NH and OH) are typically observed as broad singlets due to chemical exchange and quadrupole effects. Their chemical shifts can be sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. A key feature in the ¹³C NMR spectrum of this compound is the signal for the thiocarbonyl carbon (C=S). This signal typically appears in a characteristic downfield region.

While specific, comprehensive NMR data for the parent this compound molecule is not extensively detailed in the provided search results, a study on the preparation of various N-hydroxythioureas confirmed their characterization using ¹H and ¹³C NMR spectroscopy. researchgate.net For illustrative purposes, a table with typical chemical shift ranges for the core structure of this compound is provided below, based on general knowledge of similar functional groups.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Nucleus | Typical Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|---|

| NH | ¹H | 8.0 - 10.0 | Broad Singlet |

| NH₂ | ¹H | 7.0 - 9.0 | Broad Singlet |

| OH | ¹H | 9.0 - 11.0 | Broad Singlet |

| C=S | ¹³C | 180 - 200 | - |

Note: These are generalized ranges and can vary based on solvent and other experimental conditions.

Tautomerism and Conformational Analysis:

NMR spectroscopy is a valuable tool for investigating the tautomeric and conformational equilibria in thiourea (B124793) derivatives. beilstein-journals.org For this compound, potential tautomers include the thione form (containing the C=S group) and the thiol form (containing the C-SH group). The presence and ratio of these tautomers can be determined by analyzing the chemical shifts and coupling constants in the NMR spectra. mdpi.com

Furthermore, dynamic NMR studies can be employed to understand the rotational barriers around the C-N bonds. beilstein-journals.org In substituted thioureas, the existence of different conformers, such as Z,E and Z,Z isomers, has been detected by NMR. beilstein-journals.org These conformational studies often involve temperature-dependent NMR measurements and the analysis of Nuclear Overhauser Effect (NOE) data. beilstein-journals.org

While the provided results mention the use of NMR for conformational studies of related thiourea compounds, specific detailed research findings on the conformational analysis of the parent this compound are not available. beilstein-journals.org

Coordination Chemistry of N Hydroxythiourea

Ligand Properties and Metal Ion Interactions

The ability of N-Hydroxythiourea to form stable complexes with various metal ions is intrinsically linked to its inherent properties as a ligand. Understanding these properties is crucial to predicting and controlling its coordination behavior.

Chelation Modes and Coordination Geometries with Metal Centers

This compound can coordinate to metal centers in both monodentate and bidentate fashions. In some instances, it has been observed to bind to a metal ion, such as zinc, through only the terminal hydroxyl group in a monodentate fashion. researchgate.net This is in contrast to the analogous hydroxamate inhibitors which often chelate the zinc ion in a bidentate manner. researchgate.net

The flexibility of the N-hydroxyurea backbone can influence the preferred conformation for metal chelation. researchgate.net The geometry of the resulting metal complexes can vary significantly, with common coordination geometries including tetrahedral, square planar, and octahedral arrangements. libretexts.orgresearchgate.net The specific geometry adopted is dependent on the coordination number of the metal ion and the steric and electronic properties of the other ligands in the coordination sphere. libretexts.org For example, complexes with a coordination number of four can be either tetrahedral or square planar. libretexts.org

Complex Formation and Stability Studies

The formation of metal complexes with this compound is a dynamic process governed by thermodynamic and kinetic principles. A thorough understanding of these aspects is essential for the rational design and application of these complexes.

Thermodynamics of Metal-Ligand Binding

The stability of metal complexes in solution is quantified by the stability constant (also known as the formation constant), which is the equilibrium constant for the formation of the complex. wikipedia.org A larger stability constant indicates a stronger interaction between the metal ion and the ligand, resulting in a more stable complex. gcnayanangal.comairo.co.in The thermodynamic stability of a complex is influenced by factors such as the nature of the metal ion and the ligand. gcnayanangal.com

Thermodynamic parameters, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide further insight into the complexation process. uobaghdad.edu.iquniud.it Generally, the formation of metal-ligand bonds is an exothermic process (negative ΔH), while the entropy change (ΔS) can be either positive or negative, reflecting changes in the degrees of freedom of the system upon complexation. rsc.orguniud.it The chelate effect, where a multidentate ligand forms a more stable complex than a series of corresponding monodentate ligands, plays a significant role in the thermodynamics of this compound complexes. wikipedia.org

Table 1: Factors Influencing the Thermodynamic Stability of Metal Complexes

| Factor | Description |

| Nature of Metal Ion | Smaller and more highly charged metal ions generally form more stable complexes. gcnayanangal.com |

| Ligand Properties | The basicity and chelating ability of the ligand are crucial. Multidentate ligands often form more stable complexes due to the chelate effect. wikipedia.org |

| Temperature | The stability of a complex can be temperature-dependent, as reflected in the thermodynamic parameters. uobaghdad.edu.iq |

| Solvent | The nature of the solvent can influence the solvation of the metal ion and ligand, thereby affecting complex stability. rsc.org |

Kinetic Aspects of Complex Formation

While thermodynamics describes the stability of a complex at equilibrium, kinetics deals with the speed at which the complex is formed. vpscience.org A thermodynamically stable complex is not necessarily kinetically inert (slow to react), and a thermodynamically unstable complex may be kinetically labile (fast to react). vpscience.org

The mechanism of complex formation often involves a series of stepwise reactions where the ligands are added one by one to the metal ion's coordination sphere. airo.co.invpscience.org The rates of these individual steps can be influenced by various factors, including the nature of the reactants and the reaction conditions. For instance, the rate of some reactions involving thiourea (B124793) derivatives can be dictated by the stoichiometry of the reactants. sci-hub.se Mechanistic studies, including kinetic analyses, are crucial for understanding the reaction pathways and optimizing the synthesis of desired metal complexes. acs.org

Applications in Metallobiochemistry and Catalysis

The unique coordination properties of this compound and its derivatives have led to their exploration in various scientific and industrial fields, particularly in metallobiochemistry and catalysis.

In the realm of metallobiochemistry, which explores the role of metals in biological systems, this compound derivatives have been investigated for their potential as enzyme inhibitors. researchgate.netpsu.edu For example, N-hydroxyurea-based inhibitors have been studied for their interaction with matrix metalloproteinases (MMPs), a family of zinc-containing enzymes. researchgate.net The ability of these compounds to coordinate with the catalytic zinc ion is a key aspect of their inhibitory activity. researchgate.net Iron chelators based on related thiosemicarbazone structures have also shown promise in medicinal applications. nih.gov

In catalysis, this compound and its derivatives can serve as ligands in the design of novel metal-based catalysts. jst.go.jp The electronic and steric properties of the ligand can be fine-tuned to influence the activity and selectivity of the catalyst. mdpi.com For instance, thiourea-based organocatalysts have been developed for a variety of asymmetric reactions. jst.go.jp Furthermore, this compound has been utilized in the development of catalysts for specific organic transformations, such as the Petasis reaction. ndl.go.jp The versatility of this compound as a ligand opens up possibilities for the development of new and efficient catalytic systems for a wide range of chemical processes. nih.gov

Metal-Dependent Enzyme Inhibition Mechanisms

This compound and its close analog, N-hydroxyurea, are effective inhibitors of several metalloenzymes. Their inhibitory action stems from the ability of the N-hydroxy group to act as a potent metal-binding group, chelating the catalytic metal ion within the enzyme's active site and thereby blocking substrate access or interfering with the catalytic mechanism.

The primary mechanism involves the coordination of the this compound to the metal cofactor essential for the enzyme's function. This interaction is often bidentate, involving both the hydroxyl oxygen and the deprotonated amino nitrogen or the thiocarbonyl sulfur, although monodentate binding has also been observed. rsc.orgnih.gov The presence of the metal ion in the active site is crucial for the binding of the inhibitor.

Urease Inhibition: Urease, a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335), is a key target for inhibition in agricultural and medical applications. vulcanchem.comontosight.ai Thiourea derivatives are known urease inhibitors, and the N-hydroxy functionality enhances this activity. vulcanchem.com Quantum mechanics/molecular mechanics (QM/MM) studies on the related inhibitor hydroxyurea (B1673989) (HU) show that it binds to the dinickel center in the urease active site. ontosight.ai The binding is stabilized by hydrogen bonds with key amino acid residues like histidine. ontosight.ai this compound is expected to act similarly, with its thiocarbonyl group chelating the two nickel ions, mimicking the substrate binding and blocking the enzyme's catalytic function. vulcanchem.com

Matrix Metalloproteinase (MMP) Inhibition: MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overactivity of MMPs is linked to diseases like arthritis and cancer. pwr.edu.pl N-hydroxyurea has been identified as a versatile zinc-binding group for the design of MMP inhibitors. rsc.orgpwr.edu.pl X-ray crystallography has shown that N-hydroxyurea can bind to the catalytic zinc ion in the active site of MMP-8 in a monodentate fashion through its hydroxyl oxygen. nih.govpwr.edu.pl This contrasts with hydroxamate inhibitors, which typically bind in a bidentate manner. The specific binding mode of this compound would similarly depend on the steric and electronic environment of the enzyme's active site.

Other Metalloenzymes: The N-hydroxyurea motif has also been shown to inhibit other metalloenzymes. For instance, cyclic N-hydroxyureas can inhibit human flap endonuclease-1 (hFEN1) by coordinating to the two catalytic magnesium (Mg²⁺) ions in the active site. rsc.org This binding blocks the DNA substrate from entering the active site, thereby preventing the reaction. rsc.org Given the similar metal-binding capabilities, this compound derivatives are also considered potential inhibitors for a range of metalloenzymes. nih.gov

| Enzyme Target | Metal Cofactor | Inhibition Mechanism Highlights | Key Findings Reference |

|---|---|---|---|

| Urease | Nickel (Ni²⁺) | Chelation of the dinickel center by the thiocarbonyl and hydroxyamino groups, mimicking substrate binding. | vulcanchem.comontosight.ai |

| Matrix Metalloproteinases (MMPs) | Zinc (Zn²⁺) | Coordination to the catalytic zinc ion via the N-hydroxy group, blocking the active site. Can be monodentate or bidentate. | nih.govpwr.edu.pl |

| Flap Endonuclease-1 (FEN1) | Magnesium (Mg²⁺) | Bidentate coordination to the two catalytic magnesium ions, preventing DNA substrate entry. | rsc.org |

| Carbonic Anhydrase (CA) | Zinc (Zn²⁺) | Bidentate binding to the active site Zn(II) ion via the oxygen and nitrogen atoms of the NHOH moiety. | rsc.org |

Design of Metal-Containing Catalysts Incorporating this compound Ligands

The design of homogeneous catalysts is a cornerstone of modern chemistry, enabling efficient and selective chemical transformations. mdpi.commdpi.com A key strategy in catalyst design involves the use of specific ligands to tune the electronic and steric properties of a metal center, thereby controlling its reactivity and selectivity. rsc.orgnih.gov this compound is an emerging ligand in this field, valued for its versatile coordination modes and bifunctional nature. pwr.edu.pluevora.pt

Principles of Catalyst Design with this compound:

Metal Center Selection: The choice of transition metal (e.g., Rhodium, Palladium, Copper, Ruthenium) is the first step. ontosight.aipwr.edu.plnih.gov The metal determines the types of reactions that can be catalyzed, such as hydrogenation, cross-coupling, oxidation, or polymerization. nih.govwikipedia.orgfrontiersin.org For instance, Rhodium complexes are well-known for hydrogenation and hydroformylation, while Palladium is a workhorse for C-C and C-N cross-coupling reactions. wikipedia.orgwikipedia.org

Tuning Electronic Properties: The this compound ligand is generally electron-donating, which can increase the electron density on the metal center. This can, for example, promote oxidative addition steps in a catalytic cycle. The electronic properties can be further modulated by adding electron-withdrawing or electron-donating substituents to the nitrogen atoms of the ligand framework.

Steric Hindrance Control: The steric environment around the metal center is crucial for selectivity, particularly in asymmetric catalysis. uc.pt By introducing bulky groups on the nitrogen atoms of the this compound ligand, a chiral pocket can be created around the metal's active site. This steric bulk can control how substrates approach the metal, leading to high selectivity for one product over others.

Bifunctional Catalysis: The this compound ligand can participate directly in the catalytic mechanism beyond simply coordinating to the metal. The N-H and O-H protons are available for hydrogen bonding, which can help to activate substrates or stabilize transition states. This bifunctional nature has been exploited in organocatalysis and is a promising feature for metal-catalyst design. uevora.pt

While the application of this compound in metal-containing catalysts is still a developing area, its inclusion in high-throughput screening for new reactions indicates its potential. nih.gov Its known ability to form stable complexes with a variety of metals suggests it could be a valuable addition to the ligand toolbox for creating novel catalysts for challenging chemical transformations. pwr.edu.plgoogle.com

| Design Principle | Description | Potential Catalytic Application | Relevant Concepts Reference |

|---|---|---|---|

| Metal Selection | Choice of a suitable transition metal (e.g., Pd, Rh, Ru, Cu, Ni) to form the active catalyst. | Cross-coupling, Hydrogenation, Hydrosilylation, Polymerization. | ontosight.ainih.govmdpi.com |

| Ligand Chelation | Formation of a stable bidentate {N,O} or {S,O} chelate ring with the metal center. | Increases catalyst stability and prevents ligand dissociation. | rsc.orgwikipedia.org |

| Electronic Tuning | Modification of N-substituents to alter the electron-donating nature of the ligand, influencing the metal's reactivity. | Optimizing rates of oxidative addition/reductive elimination in cross-coupling cycles. | uc.ptmdpi.com |

| Steric Tuning | Introduction of bulky groups to create a defined steric environment around the metal. | Inducing enantioselectivity in asymmetric catalysis; controlling regioselectivity. | mdpi.comuc.pt |

| Bifunctionality | Utilizing the ligand's N-H or O-H groups for hydrogen bonding to activate a substrate. | Cooperative catalysis for reactions like the Petasis Borono-Mannich reaction. | uevora.pt |

Mechanistic Studies of N Hydroxythiourea in Biological Systems Non Clinical Focus

Enzyme Inhibition Mechanisms

N-Hydroxythiourea, a derivative of thiourea (B124793), has been the subject of various mechanistic studies to elucidate its interactions within biological systems, specifically focusing on its ability to inhibit key enzymes. These non-clinical investigations provide a foundational understanding of its potential as a modulator of enzymatic activity. The primary mechanisms of inhibition often involve interaction with metallic cofactors or the active sites of enzymes.

This compound is considered an analogue of hydroxyurea (B1673989), a well-established inhibitor of ribonucleotide reductase (RNR). capes.gov.br The primary mechanism of RNR inhibition by hydroxyurea involves the quenching of a tyrosyl free radical located at the active site of the R2 subunit of the enzyme. capes.gov.br This action inactivates the enzyme, leading to the selective inhibition of DNA synthesis. capes.gov.br Studies on hydroxyurea and other inhibitors like IMPY show that while they all target the non-heme iron subunit of RNR, their precise mechanisms can differ. nih.gov The inhibition by hydroxyurea can be influenced by the presence of iron-chelating agents, suggesting a complex interaction with the enzyme's metal center. nih.gov Given the structural similarity, this compound is believed to follow a comparable inhibitory pathway by targeting the radical cofactor essential for RNR's catalytic activity. RNR is the rate-limiting enzyme in the production of deoxyribonucleotides required for DNA synthesis and repair. frontiersin.org Dysregulation of RNR can lead to an imbalance in nucleotide pools, affecting DNA replication and repair processes. nih.gov

Urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335), is another target for inhibition by this compound and its analogues. mdpi.commdpi.com Quantum mechanics/molecular mechanics molecular dynamics (QM/MM MD) studies on hydroxyurea (HU), a close analogue, reveal its binding mechanism to the dinickel center of the urease active site. mdpi.com The binding affinity of HU is compared to other inhibitors like acetohydroxamic acid (AHA) and N-(n-butyl)phosphorictriamide (NBPTO), with a determined order of binding affinity being NBPTO >> AHA > HU. mdpi.com

The inhibitory pathway involves the coordination of the inhibitor with the two nickel ions in the active site. nih.gov For hydroxyurea, the N-hydroxy group (NHOH) plays a critical role. mdpi.com Strong hydrogen bonding between the oxygen of the hydroxylamine (B1172632) moiety and specific amino acid residues, such as His222, is crucial for enhancing inhibitor binding. mdpi.com The binding of inhibitors to the urease active site generally occurs through one amido group and two oxygen atoms, forming stable complexes with the nickel ions. researchgate.net The lack of bulky chemical groups on the inhibitor facilitates easier entry into the substrate-binding pocket and avoids unfavorable steric interactions. nih.gov

| Inhibitor | Target Enzyme | IC50 Value | Binding Affinity Trend |

| Hydroxyurea (HU) | Urease | 100 µM mdpi.com | Lower than NBPTO and AHA mdpi.com |

| Acetohydroxamic acid (AHA) | Urease | 42 µM mdpi.com | Intermediate mdpi.com |

| N-(n-butyl)phosphorictriamide (NBPTO) | Urease | 2.1 nM mdpi.com | Highest mdpi.com |

This table presents comparative inhibitory data for urease inhibitors based on available research.

This compound derivatives have been studied as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases. nih.govmdpi.com The inhibitory activity of these compounds stems from the ability of the N-hydroxyurea moiety to act as a zinc-binding group (ZBG), interacting with the catalytic zinc ion in the MMP active site. researchgate.netmdpi.com The catalytic domain of MMPs contains a conserved zinc ion that is essential for their enzymatic activity. mdpi.combiorxiv.org Crystallographic studies have provided detailed insights into the binding mode of N-hydroxyurea inhibitors with MMPs, such as MMP-8. nih.govresearchgate.net

A key finding from crystallographic studies of an N-hydroxyurea inhibitor complexed with MMP-8 is that it binds to the catalytic zinc ion in a monodentate fashion. nih.govresearchgate.netmdpi.com This is in contrast to analogous hydroxamate inhibitors, which typically coordinate the zinc ion in a bidentate manner, forming a more stable five-membered chelate ring. researchgate.netmdpi.com The monodentate coordination involves only the terminal hydroxyl group of the N-hydroxyurea binding to the zinc ion. researchgate.net This difference in coordination mode contributes to a weaker binding affinity for N-hydroxyureas compared to their hydroxamate counterparts. mdpi.com

The preference for monodentate coordination by N-hydroxyureas is explained by conformational differences. researchgate.netmdpi.com N-hydroxyureas tend to adopt a trans-conformation of the N1-CO amide bond. researchgate.netmdpi.com This conformation is unfavorable for bidentate zinc chelation, as it can lead to intramolecular hydrogen bonding within the zinc-binding group, precluding effective coordination with the zinc ion. researchgate.net In contrast, the hydroxamate moiety more readily adopts a cis-conformation of the corresponding amide bond, which is more favorable for forming a bidentate chelation complex with the zinc ion. researchgate.netmdpi.com These conformational preferences have a direct impact on the inhibitory potency of the compounds against MMPs. researchgate.net

| Zinc Binding Group | Typical Coordination to MMP Zinc | Amide Bond Conformation | Effect on Chelation |

| N-Hydroxyurea | Monodentate nih.govresearchgate.netmdpi.com | Prefers trans researchgate.netmdpi.com | Unfavorable for bidentate chelation researchgate.netmdpi.com |

| Hydroxamate | Bidentate researchgate.netmdpi.com | Adopts cis researchgate.netmdpi.com | Favorable for bidentate chelation researchgate.netmdpi.com |

This table summarizes the differences in zinc coordination between N-hydroxyurea and hydroxamate inhibitors of MMPs.

Studies have investigated the inhibitory effects of hydroxyurea and its analogues on thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). nih.gov Inhibition of TS leads to a depletion of dTMP, which in turn affects DNA synthesis and repair. researchgate.net Research on rapidly proliferating mouse mastocytoma cells demonstrated that hydroxyurea inhibits the conversion of deoxyuridine monophosphate to dTMP, confirming its inhibitory effect on TS. nih.gov

More detailed mechanistic insights come from studies on N⁴-hydroxy-dCMP, a slow-binding inhibitor of TS. mdpi.comnih.gov Spectrophotometric and crystallographic studies have shown that the inhibition mechanism involves an abortive enzyme-catalyzed reaction. mdpi.comnih.gov In the presence of the inhibitor and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, the enzyme catalyzes the production of dihydrofolate (DHF), a reaction that is uncoupled from the normal methylation of the pyrimidine (B1678525) ring. mdpi.comnih.gov The crystal structure of the mouse TS-N⁴-hydroxy-dCMP complex revealed a unique opening of an imidazolidine (B613845) ring, which positions a one-carbon group too far from the pyrimidine C(5) atom to allow for the necessary transfer, thus inhibiting the enzyme. mdpi.comnih.gov These findings on related hydroxy- and N-hydroxy- compounds provide a basis for understanding the potential mechanisms by which this compound might interact with and inhibit thymidylate synthase.

Monodentate vs. Bidentate Coordination to Zinc

Catalase and Carbonic Anhydrase Interactions

This compound's interaction with enzymes is a critical aspect of its biological activity. Notably, its effects on catalase and carbonic anhydrase have been the subject of investigation.

Hydroxyurea, a related compound, has been shown to directly inhibit the activity of catalase, an enzyme crucial for the decomposition of hydrogen peroxide. nih.govmdpi.com This inhibitory action is conserved across different species. nih.gov The interaction is complex, as catalase can also accelerate the decomposition of hydroxyurea, potentially leading to the formation of cytotoxic compounds. nih.gov This dual interaction suggests that the biological effects of such compounds could be context-dependent, relying on factors like the concentration of the compound and the activity level of catalase in the specific cellular environment. nih.gov

Regarding carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide, various inhibitors are known to interact with the zinc ion in the active site. mdpi.comopenaccessjournals.com While direct studies on this compound's interaction with all CA isozymes are not extensively detailed in the provided results, the general mechanism of CA inhibition involves binding to the zinc ion, which is crucial for the enzyme's catalytic activity. mdpi.comopenaccessjournals.commdpi.com The inhibition profiles can vary significantly between different CA isoforms. mdpi.com

Interaction with Biological Receptors and Pathways

Beyond direct enzyme inhibition, this compound and its analogs engage with specific biological receptors and pathways, leading to a range of physiological responses.

Vanilloid Receptor Antagonism and Analgesic Activity

This compound analogs have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor. uliege.beresearchgate.netnih.gov The TRPV1 receptor is a non-selective cation channel involved in detecting and regulating body temperature, as well as mediating the sensation of pain. frontiersin.orgnih.gov Activation of TRPV1 by agonists like capsaicin, heat, or low pH leads to a burning sensation and pain. frontiersin.orgnih.gov

The analgesic activity of this compound analogs stems from their ability to block the activation of the TRPV1 receptor. uliege.beresearchgate.netnih.gov By acting as antagonists, these compounds prevent the influx of cations that would normally trigger a pain signal. reading.ac.uk The mechanism of pain inhibition is often peripheral, involving the reduction of inflammatory responses and the inhibition of prostaglandin (B15479496) synthesis. scirp.org

| Compound Class | Receptor/Enzyme Target | Mechanism of Action | Resulting Biological Activity |

| This compound Analogs | Vanilloid Receptor 1 (TRPV1) | Antagonism, blocking cation influx | Analgesia uliege.beresearchgate.netnih.gov |

| N-benzoylthiourea derivatives | Cyclooxygenase-2 (COX-2) | Inhibition | Analgesia researchgate.net |

Potential as Radical Scavengers and Antioxidants

This compound has demonstrated significant potential as a radical scavenger and antioxidant. chemicaljournal.in The primary mechanism behind this activity is believed to be hydrogen atom transfer (HAT), where the molecule donates a hydrogen atom to a free radical, thereby neutralizing it. chemicaljournal.inhueuni.edu.vn Theoretical studies suggest that the O-H bond in hydroxythiourea is a key site for this radical scavenging activity. chemicaljournal.in

The antioxidant properties of hydroxyurea derivatives have been shown to be superior to some standard antioxidants like butylated hydroxyanisole (BHA) in certain assays. nih.gov This activity is crucial in mitigating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. nih.govxiahepublishing.com Oxidative stress is implicated in a variety of cellular damage. nih.gov

The antioxidant mechanism can also involve single electron transfer (ET), where an electron is donated to the free radical. hueuni.edu.vnresearchgate.net The efficiency of these mechanisms is influenced by factors such as bond dissociation energy and ionization potential. researchgate.net

| Antioxidant Mechanism | Description | Key Molecular Feature |

| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom to a free radical. chemicaljournal.inhueuni.edu.vnresearchgate.net | O-H bond in this compound chemicaljournal.in |

| Single Electron Transfer (ET) | Donation of an electron to a free radical. hueuni.edu.vnresearchgate.net | Low ionization potential |

Anti-microbial Activity at a Mechanistic Level

The anti-microbial activity of thiourea derivatives is an area of active research. The proposed mechanism often involves the interaction of the compound with the microbial cell surface. For many anti-microbial agents, the primary target is the bacterial cell wall or membrane. scielo.br

For instance, some lectins exert their antibacterial effect by binding to specific carbohydrates on the bacterial cell surface, leading to membrane disruption and cell death. scielo.br While the precise mechanistic details for this compound are still being elucidated, it is plausible that its derivatives could interfere with the integrity of the microbial cell envelope or inhibit essential microbial enzymes. The presence of reactive groups in thiourea derivatives could contribute to their ability to disrupt microbial structures and functions. pwr.edu.pl

Structure Activity Relationship Sar Studies of N Hydroxythiourea Derivatives

Design Principles for Modulating Biological Activity

The biological activity of N-hydroxythiourea derivatives can be finely tuned through strategic structural modifications. These changes can significantly impact how the molecule interacts with biological targets like enzymes and receptors.

Substituent Effects on Enzyme Inhibition Potency

The type and position of substituents on the this compound scaffold play a pivotal role in determining the potency of enzyme inhibition. Substituents can alter the electronic and steric properties of the molecule, thereby influencing its binding affinity to the active site of an enzyme. openstax.orglibretexts.org

Research has shown that the introduction of various substituent groups can either enhance or diminish the inhibitory activity of these compounds. For instance, in a study on N-substituted hydroxyureas as urease inhibitors, m-methyl- and m-methoxy-phenyl substituted derivatives demonstrated the most potent inhibitory activities among the tested compounds. nih.gov This suggests that the electronic effects and the position of these groups on the phenyl ring are critical for effective enzyme inhibition.

The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can significantly affect the reactivity of the aromatic ring and the molecule as a whole. openstax.org For example, hydroxyl, alkoxyl, and amino substituents are generally activating groups due to their electron-donating resonance effects, which can increase the electron density of the molecule and potentially enhance its interaction with the enzyme's active site. openstax.org Conversely, electron-withdrawing groups can decrease the reactivity of the ring. libretexts.org

In the context of thiourea (B124793) derivatives, the delocalization of electron pairs on the nitrogen atoms, influenced by the attached substituents, can provide insights into suitable hydrogen bonding sites, which are crucial for enzyme-inhibitor interactions. mdpi.com Preliminary SAR studies on (thio)urea benzothiazole (B30560) derivatives indicated that electronic factors in the benzothiazole rings had a significant impact on their antimicrobial activity. mdpi.com Specifically, compounds with more lipophilic substituents, such as methyl and chloro groups, were found to be more active. mdpi.com

The following table summarizes the effects of different substituents on the enzyme inhibition potency of this compound and related derivatives based on various studies.

| Compound Class | Substituent | Effect on Enzyme Inhibition | Enzyme Target | Reference |

| N-substituted hydroxyureas | m-methyl-phenyl | Potent inhibition | Jack bean urease | nih.gov |

| N-substituted hydroxyureas | m-methoxy-phenyl | Potent inhibition | Jack bean urease | nih.gov |

| (Thio)urea benzothiazole derivatives | Methyl group | Increased activity | Not specified | mdpi.com |

| (Thio)urea benzothiazole derivatives | Chloro group | Increased activity | Not specified | mdpi.com |

| N-(3-acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)-benzyl]thiourea analogues | This compound modification | Potent analgesic activity (antagonist) | Vanilloid receptor | nih.gov |

| Dehydroabiethylamine (B1215639) derivatives | bis-urea | Potent inhibition (IC50: 0.1 to 3.7 µM) | Tyrosyl-DNA phosphodiesterase 1 (TDP1) | mdpi.com |

Impact of Structural Modifications on Receptor Binding

Structural modifications to this compound derivatives are a key strategy for altering their binding affinity and selectivity for specific receptors. msdmanuals.comopenaccessjournals.com These modifications can range from simple changes in functional groups to more complex alterations of the molecular scaffold. The goal is to optimize the interactions between the ligand (the this compound derivative) and the receptor's binding site. plos.org

The binding of a ligand to a receptor can trigger a cascade of cellular events, leading to a biological response. openaccessjournals.com The nature and strength of this interaction are governed by the three-dimensional shape of the ligand and its chemical complementarity to the receptor's binding pocket. nih.gov Agonists are molecules that activate receptors, while antagonists bind to receptors and block their activation. msdmanuals.comopenaccessjournals.com

In the case of G protein-coupled receptors (GPCRs), a major class of drug targets, ligands bind within a pocket formed by the transmembrane helices. nih.govnih.gov For instance, the peptide agonist WKYMVm binds deep within the binding cavity of the human formyl peptide receptor 2 (FPR2). nih.gov Structural modifications that enhance interactions with key residues in this pocket can lead to increased potency.

Studies on derivatives of (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides have shown that replacing a 4-methyl-3-pentenyl moiety with a phenyl or heterocyclic ring can improve selectivity for the M3 muscarinic receptor over the M2 receptor. acs.org This highlights how modifications to the side chains of a core structure can fine-tune receptor selectivity.

Furthermore, the introduction of bulky or lipophilic substituents can influence receptor binding. In some cases, bulky groups can enhance binding by occupying additional space in the receptor pocket, while in other instances, they may cause steric hindrance and reduce affinity. mdpi.com For example, in a series of dehydroabiethylamine derivatives, those belonging to the bis-urea class showed the most potent inhibitory effect on tyrosyl-DNA phosphodiesterase 1 (TDP1). mdpi.com

The table below provides examples of how structural modifications impact receptor binding.

| Original Compound/Class | Structural Modification | Impact on Receptor Binding | Receptor Target | Reference |

| (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide with 4-methyl-3-pentenyl side chain | Replacement of side chain with phenyl or heterocyclic ring | Improved selectivity for M3 over M2 receptor | Muscarinic M3 Receptor | acs.org |

| Dehydroabiethylamine derivatives | Formation of bis-urea derivatives | Enhanced inhibitory effect | Tyrosyl-DNA phosphodiesterase 1 (TDP1) | mdpi.com |

| Amide derivatives of thiophenyloctahydrochromene | Addition of bulky lipophilic substituents (naphthyl) in the amide moiety | Micromolar inhibitory action | Tyrosyl-DNA phosphodiesterase 1 (TDP1) | mdpi.com |

| N-(3-acyloxy-2-benzylpropyl)-N'-benzylthiourea analogues | Introduction of an this compound group | Potent analgesic activity (vanilloid receptor antagonist) | Vanilloid Receptor | nih.gov |

Computational Approaches in SAR Analysis

Computational methods have become indispensable tools in modern drug discovery, providing powerful means to analyze and predict the structure-activity relationships of compounds like this compound derivatives. These in silico techniques accelerate the identification of promising lead compounds and offer insights into their mechanisms of action. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in understanding the interactions between this compound derivatives and their biological targets, such as enzymes and receptors. By simulating the binding process, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-target complex. plos.orgnih.gov

For example, docking studies on thiourea derivatives have been used to investigate their binding modes with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com In one study, 1-(3-chlorophenyl)-3-cyclohexylthiourea showed good docking scores, which correlated with its experimental enzyme inhibition activity. mdpi.com Similarly, molecular docking has been employed to study the interactions of N-hydroxyurea derivatives with flap endonuclease-1 (FEN-1), revealing key interactions with amino acids in the active site. nih.gov

The results of docking simulations are often expressed as a docking score, which estimates the binding affinity of the ligand for the target. researchgate.net Lower docking scores generally indicate a more favorable binding interaction. These predictions can guide the synthesis of new derivatives with improved potency. For instance, docking studies of N-benzoylthiourea derivatives against the cyclooxygenase-2 (COX-2) isoenzyme helped predict their analgesic activity. researchgate.net

The following table presents findings from molecular docking studies on this compound and related compounds.

| Compound/Derivative Class | Target Protein | Key Findings from Docking | Reference |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Good docking scores of -10.01 and -8.04 kJ/mol, respectively, supporting experimental inhibition data. | mdpi.com |

| N-hydroxy urea (B33335) derivatives | Flap endonuclease-1 (FEN-1) | Revealed key interactions with amino acids in the active site, correlating with in vitro potency. | nih.gov |

| N-benzoylthiourea derivatives | Cyclooxygenase-2 (COX-2) | Predicted analgesic activity based on rerank scores, with some derivatives showing values similar to diclofenac. | researchgate.net |

| Thiourea derivatives | Bacillus pasteurii urease | Compound with two thiourea moieties showed the best docking scores and inhibitor activity. | |

| Benzoylthiourea (BTU) and 1,3-dibenzoylthiourea (DBTU) | PBP2a and FabH | DBTU showed higher binding affinity against PBP2a and FabH compared to native ligands. | fip.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgamazon.com QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors of chemicals with their measured biological activity. wikipedia.org

For this compound derivatives, QSAR studies can provide valuable insights into which molecular features are most important for their biological effects. These models can then be used to predict the activity of newly designed compounds, helping to prioritize synthetic efforts. wikipedia.org A typical QSAR model takes the form of an equation: Activity = f(physicochemical properties and/or structural properties) + error. wikipedia.org

A 2D-QSAR analysis was performed on N-hydroxyurea derivatives as inhibitors of flap endonuclease-I (FEN-1). nih.gov The best model developed showed a good correlation coefficient (R²) of 0.806, indicating a strong relationship between the descriptors and the inhibitory activity. nih.gov Similarly, a 3D-QSAR model was built for benzothiazole derivatives to guide further structural modification and optimization. mdpi.com

QSAR studies often involve the use of statistical methods like multiple linear regression (MLR) and partial least squares (PLS) to build the models. analis.com.my The predictive power of these models is assessed through validation techniques. wikipedia.org

The table below summarizes some QSAR studies on related urea and thiourea derivatives.

| Compound Class | Target/Activity | QSAR Model Highlights | Reference | | --- | --- | --- | | N-hydroxy urea derivatives | Flap endonuclease-I (FEN-1) inhibitors | Best 2D-QSAR model had an R² of 0.806 and a Q² of 0.607. | nih.gov | | Benzothiazole derivatives | Anticancer activity | A 3D-QSAR model was built with a training set q² = 0.850 and r² = 0.987, and a test set r² = 0.811. | mdpi.com | | Carbonyl thiourea derivatives | Anti-amoebic activity | QSAR models were developed using multiple linear regression (MLR) and partial least squares (PLS). | analis.com.my |

Conformational Analysis and its Relation to Biological Activity

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. fiveable.me Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt and how these conformations influence its interactions with biological targets. fiveable.memdpi.com For flexible molecules like many this compound derivatives, understanding the preferred or "bioactive" conformation is key to designing more effective drugs. fiveable.me

The conformation of a drug molecule can significantly impact its binding affinity and selectivity for a receptor or enzyme. fiveable.me For instance, the N-hydroxyurea moiety has been observed to adopt a trans-conformation of the N1-CO amide bond, which is less favorable for zinc chelation in matrix metalloproteinases (MMPs), whereas the related hydroxamate group often adopts a more favorable cis-conformation. researchgate.net This conformational difference can explain variations in inhibitory activity. researchgate.net

Computational methods, such as molecular mechanics and molecular dynamics (MD) simulations, are often used in conjunction with experimental techniques like NMR spectroscopy to study the conformational preferences of molecules. mdpi.com Conformational studies of thioureidodisaccharides have shown that they adopt a Z,E conformation at the N–(C=S) bonds, which is stabilized by intramolecular hydrogen bonding. beilstein-journals.org This conformation can change in different environments, which can affect biological interactions. beilstein-journals.org

The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of its target is crucial for its activity. Therefore, conformational analysis provides essential information for rational drug design.

The following table highlights key findings from conformational analyses of this compound and related structures.

| Compound/Class | Key Conformational Finding | Implication for Biological Activity | Reference |

| N-hydroxyureas | Prefer a trans-conformation of the N1-CO amide bond. | This conformation is unfavorable for bidentate zinc chelation in MMPs, potentially reducing inhibitory potency compared to hydroxamates. | researchgate.net |

| Thioureidodisaccharides | Adopt a Z,E conformation stabilized by intramolecular hydrogen bonds. | This preferred conformation can shift in aqueous solution or in the presence of ligands, affecting molecular recognition. | beilstein-journals.org |

| β-(1→6)-linked diglucosylthioureas | Exhibit both Z,Z and Z,E conformers at the N–(C=S) bond. | The presence of multiple rotamers indicates conformational flexibility that could influence receptor binding. | beilstein-journals.org |

Advanced Characterization Techniques for N Hydroxythiourea

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. For N-Hydroxythiourea, techniques such as electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) are employed.

In a typical ESI-MS experiment, a solution of this compound is aerosolized and subjected to a high voltage, creating protonated molecules [M+H]⁺. The mass analyzer then separates these ions based on their m/z ratio, providing a highly accurate molecular weight. Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this process, the parent ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a molecular fingerprint, helping to confirm the structure. The fragmentation of related N-alkylated compounds often involves charge-remote and charge-directed mechanisms, leading to characteristic losses of small neutral molecules or radical species. wvu.edu For instance, the analysis of this compound analogues has been used to identify novel compounds by interpreting their unique fragmentation mass spectra. uliege.be

Table 1: Hypothetical ESI-MS/MS Fragmentation Data for Protonated this compound ([M+H]⁺) This table illustrates a potential fragmentation pathway based on common fragmentation mechanisms.

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Identity |

| 93.12 | 76.12 | 17.00 | [NH₂CSNH]⁺ (Loss of •OH) |

| 93.12 | 60.08 | 33.04 | [NH₂CNH₂]⁺ (Loss of •SH) |

| 93.12 | 44.05 | 49.07 | [NH₂CO]⁺ (Rearrangement and loss of •NHSH) |

X-ray Crystallography of this compound and its Complexes

Studies on this compound and its derivatives have utilized X-ray diffraction to confirm their structures. pwr.edu.pltextarchive.ru Furthermore, this technique is invaluable for characterizing metal complexes of this compound, such as those with zinc. fu-berlin.de By analyzing the crystal structure of these complexes, researchers can determine the coordination geometry around the metal center, identifying which atoms of the this compound ligand are involved in bonding and how the molecules pack together in the crystal lattice.

Table 2: Representative Crystallographic Data for a Hypothetical this compound Crystal

| Parameter | Value | Description |

| Chemical Formula | CH₄N₂OS | The elemental composition of the molecule. |

| Crystal System | Monoclinic | The crystal lattice's geometric classification. |

| Space Group | P2₁/c | The symmetry group of the crystal. |

| a (Å) | 8.5 | Unit cell dimension along the a-axis. |

| b (Å) | 5.4 | Unit cell dimension along the b-axis. |

| c (Å) | 9.1 | Unit cell dimension along the c-axis. |

| β (°) | 98.5 | The angle of the unit cell's β-axis. |

| Volume (ų) | 415.3 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Spectrophotometric Methods for Reaction Monitoring

Spectrophotometry is a quantitative technique that measures the absorption or transmission of light by a substance at a specific wavelength. libretexts.org It is widely used to determine the concentration of chemical species in solution and to monitor the progress of chemical reactions. libretexts.orgmeasurlabs.com A reaction involving this compound can be monitored if either a reactant is consumed or a product is formed that absorbs light in the ultraviolet or visible range. libretexts.org

The rate of the reaction can be determined by tracking the change in absorbance over time. For example, in the study of N-hydroxysulfosuccinimide esters, spectrophotometry is used to monitor the release of the N-hydroxysulfosuccinimide chromophore to determine hydrolysis and aminolysis rates. nih.gov A similar principle can be applied to reactions of this compound. By selecting a wavelength where a product or reactant has a distinct absorbance, a kinetic profile can be generated. This data is crucial for understanding reaction mechanisms and optimizing reaction conditions.

Table 3: Example of Spectrophotometric Data for Monitoring a Reaction of this compound This table shows hypothetical data where this compound reacts to form a product that absorbs at 450 nm.

| Time (minutes) | Absorbance at 450 nm |

| 0 | 0.005 |

| 1 | 0.158 |

| 2 | 0.283 |

| 5 | 0.540 |

| 10 | 0.785 |

| 15 | 0.891 |

| 20 | 0.942 |

| 30 | 0.965 |

Computational Spectroscopy and Vibrational Analysis

Computational spectroscopy, particularly using methods like Density Functional Theory (DFT), is a vital tool for understanding the vibrational properties of molecules. nih.govcanterbury.ac.nz These theoretical calculations provide a predicted vibrational spectrum (Infrared and Raman) that can be compared with experimental data obtained from techniques like Fourier-transform infrared (FTIR) spectroscopy. researchgate.net This comparison allows for a detailed and accurate assignment of the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes.

For this compound, computational studies have been performed to investigate its structure, stability, and vibrational spectra. researchgate.net Methods like MP2 and DFT with basis sets such as 6-311++G(2d,2p) are used to calculate the optimized geometry and vibrational frequencies. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental spectra. nih.gov The Potential Energy Distribution (PED) is also calculated to quantify the contribution of each internal coordinate to a specific vibrational mode, ensuring unambiguous assignments. mdpi.com

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of this compound Frequencies are representative and based on typical values for these functional groups.

| Vibrational Mode | Experimental FTIR (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) | Assignment |

| ν(O-H) | 3410 | 3425 | O-H stretching |

| ν(N-H) | 3305 | 3315 | N-H asymmetric stretching |

| ν(N-H) | 3180 | 3190 | N-H symmetric stretching |

| δ(N-H) | 1625 | 1630 | N-H bending |

| ν(C=S) | 1250 | 1265 | C=S stretching |

| ν(C-N) | 1480 | 1490 | C-N stretching |

Computational Chemistry Applications in N Hydroxythiourea Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of N-Hydroxythiourea, DFT calculations have been instrumental in understanding its structural and electronic properties.

Researchers have employed DFT methods, such as B3LYP and M06-2X, with various basis sets like 6-311++G(d,p), to study this compound and its derivatives. pwr.edu.plchemicaljournal.in These calculations have been used to analyze the molecular geometry, vibrational frequencies, and the nature of frontier molecular orbitals (HOMO and LUMO). chemicaljournal.in For instance, a comparative study using the M06-2X/6-311++G(d,p) method highlighted that thiourea (B124793) and this compound are potent antioxidants among a series of related molecules. chemicaljournal.in The analysis of molecular electrostatic potentials (MEP) derived from DFT calculations revealed a greater number of electrophilic sites than nucleophilic sites in this compound, suggesting its capability as a good antioxidant candidate. chemicaljournal.in

Furthermore, DFT calculations have been used to explore the tautomeric forms of this compound, providing insights into their relative stabilities. researchgate.net These theoretical studies are crucial for understanding the fundamental chemistry of this compound and predicting its behavior in different chemical environments.

Molecular Dynamics (MD) Simulations for Binding Mechanisms

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their interactions over time. While specific MD simulation studies focusing solely on this compound are not extensively detailed in the provided results, the principles of MD are broadly applied to understand the binding mechanisms of similar small molecules with biological targets. nih.govwindows.net

MD simulations can be used to:

Optimize the structures of ligand-protein complexes. nih.gov

Calculate detailed interaction energies between a ligand and its receptor. nih.gov

Provide insights into the mechanism of ligand binding. nih.gov

For related compounds like hydroxyurea (B1673989), Quantum Mechanics/Molecular Mechanics (QM/MM) MD studies have been conducted to unravel the inhibition mechanism of enzymes like urease. mdpi.com These studies elucidate the binding modes and thermodynamic properties that govern the inhibitory activity. mdpi.com Such methodologies could be applied to this compound to investigate its potential interactions with biological macromolecules, providing a dynamic picture of the binding process that is not achievable through static modeling alone. The combination of docking with MD simulations is a common strategy to improve the accuracy of binding mode prediction and to understand the conformational changes that occur upon binding. nih.gov

Ab Initio Molecular Orbital Methods for Energetic and Structural Properties

Ab initio molecular orbital methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theoretical accuracy for studying molecular systems. dtic.mil These methods have been applied to investigate the energetic and structural properties of this compound and its various forms.

Studies have utilized methods like the CBS-QB3 level of theory to examine the structure and gas-phase stability of different tautomers and rotamers of this compound, as well as its anionic and protonated forms. researchgate.netresearchgate.net These calculations are essential for determining the intrinsic properties of the molecule, independent of solvent or crystal packing effects. For example, such studies have shown that this compound and its related derivatives can exist in multiple tautomeric forms, and ab initio calculations help in identifying the most stable structures among them. researchgate.net

The application of these high-level computational methods provides a fundamental understanding of the molecule's potential energy surface, which is crucial for interpreting experimental data and predicting chemical behavior.

Prediction of Electronic Properties and Reactivity Descriptors

Computational methods are widely used to predict the electronic properties and reactivity of molecules through various descriptors derived from their electronic structure. For this compound, these predictions are vital for understanding its chemical behavior and potential applications.

Global reactivity descriptors, which are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a molecule's reactivity. ias.ac.indergipark.org.tr These descriptors include:

Chemical Hardness (η): A measure of the resistance to change in the electron distribution. It is related to the HOMO-LUMO gap. ias.ac.in

Electronic Chemical Potential (μ): Describes the escaping tendency of electrons from a system. A higher value indicates greater reactivity. ias.ac.in

Electrophilicity (ω): A measure of the ability of a species to accept electrons. ias.ac.in

Table of Global Reactivity Descriptors This interactive table would typically display calculated values for this compound. As specific values were not available in the search results, a template is provided below.

| Descriptor | Symbol | Formula | Typical Interpretation |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Higher value indicates lower reactivity. |

| Electronic Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Higher value indicates higher reactivity. |

| Electrophilicity Index | ω | μ2 / (2η) | Higher value indicates a better electrophile. |

| Chemical Softness | S | 1 / η | Higher value indicates higher reactivity. |

These computational predictions are invaluable for rationalizing the observed reactivity of this compound and for designing new molecules with tailored electronic properties.

Emerging Research Frontiers and Future Directions

Development of N-Hydroxythiourea as Probes for Biochemical Pathways

The inherent reactivity of the this compound moiety makes it an intriguing candidate for the design of chemical probes to investigate complex biological processes. A primary focus of this research is its potential to interact with and report on radical-mediated biochemical pathways.

Detailed research findings indicate that the N-hydroxyurea (HU) framework, a close structural analog, can reduce biologically significant tyrosyl radicals, a process that is thermochemically favorable. researchgate.net Computational studies have extended this understanding to this compound, suggesting that the −N(H)OH group may similarly quench structurally related tyrosyl radicals within the active sites of enzymes like ribonucleotide reductase. researchgate.net This reactivity forms the basis for developing probes that can detect or modulate the activity of specific enzymes involved in redox signaling and DNA synthesis.